Superior Survival in Preclinical Model of Septic Shock vs. Other hCG-Derived Peptides
In a mouse model of lipopolysaccharide (LPS)-induced septic shock, a single dose of EA-230 (AQGV, 5 mg/kg i.p.) administered 24 hours post-LPS challenge resulted in 100% survival at 84 hours, compared to 0% survival in the PBS-treated control group [1]. In a head-to-head comparison with other hCG-derived peptides, EA-230 demonstrated a significant (P < 0.01) reduction in sickness scores at 48 hours compared to LQGV and VLPALP, despite all three peptides rescuing mice from fatal outcomes [1]. This indicates that while multiple peptides may confer a survival benefit, EA-230 offers a quantifiably superior improvement in morbidity.
| Evidence Dimension | Survival at 84 hours (LPS-induced septic shock model) |
|---|---|
| Target Compound Data | 100% survival (5 mg/kg i.p., administered 24 h post-LPS) |
| Comparator Or Baseline | PBS (0% survival); LQGV and VLPALP (similar survival but higher morbidity) |
| Quantified Difference | 100% survival vs 0% for PBS; significantly lower sickness scores vs LQGV/VLPALP (P < 0.01) |
| Conditions | Female BALB/c mice, LPS-induced septic shock model, single i.p. dose of 5 mg/kg at 24h post-LPS |
Why This Matters
This data establishes EA-230 as a potent agent for improving survival in a lethal model of systemic inflammation, with a quantifiable advantage in reducing morbidity compared to its closest peptide analogs.
- [1] Khan NA, et al. Mitigation of septic shock in mice and rhesus monkeys by human chorionic gonadotrophin-related oligopeptides. Clin Exp Immunol. 2010 Jun;160(3):466-78. PMID: 20497258. View Source
